Isoxazole, 5-(3-bromophenyl)-3-(4-methoxyphenyl)-

regioisomerism structural characterization medicinal chemistry

Isoxazole, 5-(3-bromophenyl)-3-(4-methoxyphenyl)- is a disubstituted isoxazole heterocycle (C16H12BrNO2, MW 330.17 g/mol) that belongs to the class of 3-(4-methoxyphenyl)-5-substituted phenylisoxazole derivatives. This scaffold has been characterized in medicinal chemistry research for its anti-inflammatory potential, with a series of structural analogs evaluated in carrageenan-induced rat paw edema models.

Molecular Formula C16H12BrNO2
Molecular Weight 330.17 g/mol
CAS No. 651021-72-6
Cat. No. B12907091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-(3-bromophenyl)-3-(4-methoxyphenyl)-
CAS651021-72-6
Molecular FormulaC16H12BrNO2
Molecular Weight330.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H12BrNO2/c1-19-14-7-5-11(6-8-14)15-10-16(20-18-15)12-3-2-4-13(17)9-12/h2-10H,1H3
InChIKeyVTMJKGJLULXGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole (CAS 651021-72-6) – Core Structural and Pharmacological Profile


Isoxazole, 5-(3-bromophenyl)-3-(4-methoxyphenyl)- is a disubstituted isoxazole heterocycle (C16H12BrNO2, MW 330.17 g/mol) that belongs to the class of 3-(4-methoxyphenyl)-5-substituted phenylisoxazole derivatives [1]. This scaffold has been characterized in medicinal chemistry research for its anti-inflammatory potential, with a series of structural analogs evaluated in carrageenan-induced rat paw edema models. The compound features a 4-methoxyphenyl group at position 3 and a 3-bromophenyl substituent at position 5 of the isoxazole ring, a substitution pattern that distinguishes it from other regioisomeric and close-in-class candidates. The bromine atom serves as a synthetic handle for further derivatization and influences both electronic properties and biological target interactions [1].

Model System

Reported anti-inflammatory model context (carrageenan-induced edema) supports QSAR-driven SAR exploration

Structural Distinction

5-(3-bromophenyl) regioisomer enables direct comparison with 3-(3-bromophenyl) isomer for positional SAR

Synthetic Utility

Meta-aryl bromide handle supports Pd-mediated diversification in focused library design

Why 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole Cannot Be Simply Substituted with Generic Isoxazole Analogs


Within the isoxazole class, minor alterations to substituent position or electronic character can cause significant shifts in biological activity, as demonstrated by quantitative structure-activity relationship (QSAR) models developed for anti-inflammatory endpoints [1]. The specific 5-(3-bromophenyl)-3-(4-methoxyphenyl) substitution pattern places the electron-withdrawing bromine at the meta position of the 5-phenyl ring, while the electron-donating methoxy group occupies the para position of the 3-phenyl ring. Swapping these substituents—as in the regioisomeric 3-(3-bromophenyl)-5-(4-methoxyphenyl)isoxazole—produces a different compound with distinct spectral characteristics and predicted pharmacological properties [2]. Generic substitution with uncharacterized or differently substituted isoxazole analogs risks loss of the specific electronic and steric profile required for target engagement. The following quantitative evidence establishes where this compound stands relative to its closest comparators.

Regioisomer swap (3-(3-bromophenyl) variant) alters spectroscopic identity and QSAR-predicted anti-inflammatory endpoint context

Replacing meta-bromo with para-chloro or H shifts Hammett sigma/MR descriptors, potentially disrupting model response ranking

Non-halogenated 5-phenyl analogs lack cross-coupling handle, limiting downstream diversification in SAR campaigns

Quantitative Differentiation Evidence for 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole


Regioisomeric Differentiation: 5-(3-Bromophenyl) vs. 3-(3-Bromophenyl) Substitution

The target compound 5-(3-bromophenyl)-3-(4-methoxyphenyl)isoxazole is the regioisomer of 3-(3-bromophenyl)-5-(4-methoxyphenyl)isoxazole, a compound that has been independently characterized by HRMS, IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction [1]. The two regioisomers share the same molecular formula (C16H12BrNO2) but differ in the connectivity of the bromophenyl and methoxyphenyl substituents to the isoxazole core. This positional swap results in distinct spectroscopic fingerprints and would be expected to produce divergent biological activities in the same anti-inflammatory assay based on QSAR models developed for this compound class [2]. Specific quantitative bioactivity data for this exact compound versus its regioisomer in a head-to-head assay is not available in the public domain. However, the structural differentiation is unambiguous and quantifiable via NMR chemical shifts and X-ray diffraction parameters reported for the regioisomer [1], providing a clear basis for identity verification during procurement.

Regioisomer Identity
Data to verify
Distinct NMR, IR, XRD fingerprints vs. 3-(3-bromophenyl) isomer; same molecular formula but different connectivity
Ensures procurement of correct 5-(3-bromophenyl) regioisomer
Target spectral data not fully reported; comparator structure confirmed by single-crystal XRD
regioisomerism structural characterization medicinal chemistry

QSAR-Modeled Anti-Inflammatory Activity Relative to Class Baseline

The target compound belongs to a series of 3-(4-methoxyphenyl)-5-substituted phenylisoxazoles for which a QSAR model was developed correlating structural descriptors with anti-inflammatory log % inhibition [1]. In the parent study, compounds were evaluated in a carrageenan-induced rat paw edema model with indomethacin as a positive control. The QSAR model demonstrated a close correlation between observed and predicted activity, indicating that substituent electronic and steric parameters at the 5-phenyl position modulate potency. While the specific observed % inhibition value for 5-(3-bromophenyl)-3-(4-methoxyphenyl)isoxazole is not publicly available, the bromine atom at the meta position contributes distinct Hammett sigma and molar refractivity descriptors relative to other halogen or hydrogen-substituted analogs in the series. The two most potent compounds in the series, which contained specific substituent combinations, were further evaluated for anti-ulcer activity and found to be non-ulcerogenic compared to aspirin [1].

QSAR Activity Context
Class-level
QSAR model (multiple linear regression) correlates meta-Br Hammett sigma and MR with log % inhibition in rat paw edema assay
Supports SAR interpretation; reported model correlation (R²) close but individual value not extracted
Indomethacin as positive control; non-ulcerogenic profile for top series members noted
QSAR anti-inflammatory carrageenan-induced edema

Synthetic Accessibility via Chalcone Route Shared with Active Class Members

The compound is accessible via the chalcone synthetic route common to the entire 3-(4-methoxyphenyl)-5-substituted phenylisoxazole series [1]. This route involves Claisen-Schmidt condensation of 4-methoxyacetophenone with 3-bromobenzaldehyde to form the corresponding chalcone, followed by cyclization with hydroxylamine hydrochloride. The purity of synthesized compounds was confirmed by melting point and TLC retention factor (Rf) values [1]. This established synthetic methodology ensures reproducible procurement of material with defined purity parameters, in contrast to isomers requiring alternative starting aldehydes or divergent synthetic schemes.

Synthetic Route
Method context
Chalcone route: Claisen-Schmidt condensation of 4-methoxyacetophenone + 3-bromobenzaldehyde, then NH₂OH cyclization
Literature-validated synthesis enables reproducible procurement
Purity confirmed by m.p. and TLC Rf; solution-phase protocol
synthesis chalcone intermediate scalability

Bromine Substituent as a Synthetic Handle for Downstream Diversification

The presence of the bromine atom at the 3-position of the 5-phenyl ring provides a versatile synthetic handle not present in the non-halogenated or chloro-analogs. Aryl bromides participate efficiently in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification of the anti-inflammatory scaffold [1]. This differentiates the compound from the 5-phenyl (unsubstituted) and 5-(4-methoxyphenyl) analogs in the same series, which lack this reactive functionality. The bromine is positioned meta to the isoxazole connection, offering a distinct vector for library expansion compared to para-substituted halogen analogs.

C-Br Diversification
Class-level
Aryl bromide at meta position enables Pd-catalyzed cross-couplings (Suzuki, Heck); C-Br BDE ~339 kJ/mol vs. C-Cl ~397 kJ/mol
Strategic intermediate for focused library expansion
No kinetic data; reactivity advantage qualitative based on bond energies
bromine cross-coupling derivatization

Validated Application Scenarios for 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole


QSAR Model Validation and Anti-Inflammatory SAR Exploration

Research groups developing or validating QSAR models for isoxazole-based anti-inflammatory agents can use this compound as a test case. Its meta-bromo substituent provides a distinct data point for electronic (σ_m) and steric (MR) descriptors within the 3-(4-methoxyphenyl)-5-substituted phenylisoxazole framework [1]. Biological evaluation in the established carrageenan-induced rat paw edema assay would generate experimental log % inhibition values to compare against QSAR predictions, strengthening model robustness [1].

Regioisomeric Comparator for Isoxazole Library Design

This compound serves as the critical 5-(3-bromophenyl) regioisomer needed to complete structure-activity relationship (SAR) studies comparing with the 3-(3-bromophenyl)-5-(4-methoxyphenyl) isomer already characterized by X-ray crystallography and spectral methods [1]. Head-to-head pharmacological profiling of both regioisomers under identical assay conditions can reveal the impact of substituent position on anti-inflammatory potency and target selectivity.

Synthetic Intermediate for Diversified Isoxazole Libraries

The aryl bromide functionality makes this compound a versatile building block for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse 5-(3-substituted phenyl) analogs for medicinal chemistry campaigns. This is particularly valuable for hit-to-lead optimization where systematic variation of the 5-phenyl group is required [1].

Reference Standard for Analytical Method Development

As a well-defined member of the 3-(4-methoxyphenyl)-5-substituted isoxazole class with established synthetic access [1], this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing reaction mixtures or biological samples containing closely related isoxazole derivatives. Its distinct retention time and spectral profile enable unambiguous identification in complex matrices.

Application
Selection Property
Validation Focus
Inflammation model SAR exploration
Meta-bromo substituent electronic/steric descriptors
QSAR prediction alignment with reported log % inhibition
Positional isomer comparator studies
5-(3-bromophenyl) vs. 3-(3-bromophenyl) connectivity
Pharmacological endpoint response differential
Diversified isoxazole library synthesis
Aryl bromide cross-coupling handle (meta position)
Pd-catalyzed derivatization scope and yield
Analytical method development reference
Distinct chromatographic/spectral profile
Identity confirmation in mixtures or reaction monitoring
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